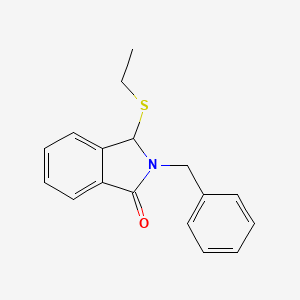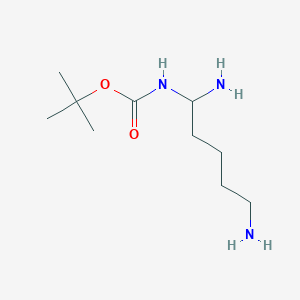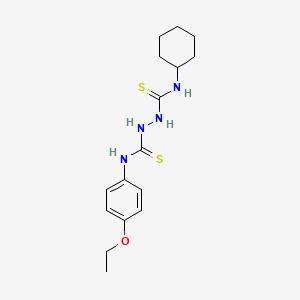![molecular formula C12H12N2O3S B12457605 [(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B12457605.png)
[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core substituted with a methoxy group at the 6-position, a methyl group at the 4-position, and a sulfanylacetic acid moiety at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of Substituents: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the Sulfanylacetic Acid Moiety: The sulfanylacetic acid moiety is introduced via a nucleophilic substitution reaction, where a suitable thiol is reacted with a halogenated acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as the use of microwave-assisted synthesis and environmentally benign solvents, can also be employed to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of [(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. The sulfanylacetic acid moiety may enhance the compound’s ability to bind to these targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid can be compared with other quinazoline derivatives, such as:
This compound: Unique due to the presence of the sulfanylacetic acid moiety.
Quinazoline: The parent compound with a simpler structure.
Quinazolinone: Contains a carbonyl group at the 4-position, leading to different biological activities.
Quinazoline-2-thione: Features a thione group at the 2-position, which can influence its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.
Propiedades
Fórmula molecular |
C12H12N2O3S |
|---|---|
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H12N2O3S/c1-7-9-5-8(17-2)3-4-10(9)14-12(13-7)18-6-11(15)16/h3-5H,6H2,1-2H3,(H,15,16) |
Clave InChI |
OANLRFWQHZYEKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=CC2=NC(=N1)SCC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(5-Chloro-2-methoxyphenyl)-5-phenylpyrrol-2-yl]propanoic acid](/img/structure/B12457528.png)
![N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine](/img/structure/B12457531.png)

methanone](/img/structure/B12457537.png)
![2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol](/img/structure/B12457550.png)
![3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid](/img/structure/B12457551.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12457556.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B12457558.png)
![5-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12457560.png)


![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12457580.png)


